3-Cyclopropylazetidine hydrochloride molecular weight
3-Cyclopropylazetidine hydrochloride molecular weight
An In-Depth Technical Guide to 3-Cyclopropylazetidine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
3-Cyclopropylazetidine hydrochloride is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. It merges two structurally important motifs: the conformationally rigid azetidine ring and the metabolically robust cyclopropyl group. This combination offers medicinal chemists a valuable tool for designing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 3-Cyclopropylazetidine hydrochloride, focusing on its core physicochemical properties, including a detailed analysis of its molecular weight, representative synthetic methodologies, and its strategic application in modern drug discovery.
The Strategic Value of Cyclopropyl and Azetidine Moieties in Drug Design
The deliberate incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry. These fragments are not mere structural placeholders; they exert profound control over a molecule's three-dimensional shape, metabolic fate, and interaction with biological targets.
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The Azetidine Scaffold: The four-membered azetidine ring serves as a versatile and conformationally restricted scaffold. Its compact nature allows it to act as a bioisosteric replacement for larger, more flexible groups, often leading to improved binding affinity by reducing the entropic penalty upon target engagement. The nitrogen atom provides a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
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The Cyclopropyl "Privileged Fragment": The cyclopropyl group is frequently employed to address common challenges in drug development.[1][2] Its unique electronic properties and steric profile can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, its introduction can fine-tune a compound's potency, permeability, and even reduce off-target effects.[1][2]
The hydrochloride salt form of 3-cyclopropylazetidine ensures improved handling, stability, and aqueous solubility, making it an ideal starting material for a wide range of synthetic transformations.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key quantitative data for 3-Cyclopropylazetidine hydrochloride are summarized below.
Molecular Formula and Weight
The molecular formula for the 3-Cyclopropylazetidine free base is C₆H₁₁N. The hydrochloride salt is formed by the addition of one equivalent of hydrogen chloride (HCl).
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Molecular Formula: C₆H₁₂ClN
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Molecular Weight (Average): 133.62 g/mol
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Monoisotopic Mass: 133.06583 g/mol
These values are derived from the elemental composition and their standard atomic weights. The molecular weight is a crucial parameter for all stoichiometric calculations in synthetic protocols and for the preparation of solutions for biological assays.
Tabulated Physicochemical Data
The following table provides a summary of the essential physicochemical and computed properties for 3-Cyclopropylazetidine hydrochloride and its corresponding free base.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Data Source / Method |
| Molecular Formula | C₆H₁₂ClN | C₆H₁₁N | Calculated |
| Molecular Weight | 133.62 g/mol | 97.16 g/mol | Calculated |
| Monoisotopic Mass | 133.06583 Da | 97.08915 Da | Calculated / PubChemLite[3] |
| Physical Form | White to off-white solid | Colorless liquid | Inferred from analogous amine hydrochlorides[4] |
| Solubility | Soluble in water, methanol | Miscible with organic solvents | Inferred from analogous compounds[4] |
| Predicted XlogP | N/A | 0.9 | PubChemLite (for free base)[3] |
| Predicted TPSA | 12.03 Ų | 12.03 Ų | ChemScene (for analogous structure)[5] |
| Hydrogen Bond Donors | 2 | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | 1 | Calculated |
Synthesis and Characterization
While numerous proprietary methods exist, a general and logical synthetic approach to 3-Cyclopropylazetidine hydrochloride can be conceptualized based on established organic chemistry principles. The final step typically involves the deprotection of a nitrogen-protected intermediate and subsequent treatment with hydrochloric acid.[6][7]
Logical Synthesis Workflow
A plausible synthetic route involves the construction of the core azetidine ring followed by the introduction of the cyclopropyl group and final salt formation. This workflow ensures high yields and purity.
Caption: A representative synthetic workflow for 3-Cyclopropylazetidine hydrochloride.
Experimental Protocol: Hydrochloride Salt Formation
This protocol describes a standard, self-validating method for converting the free base amine into its more stable and handleable hydrochloride salt.
Objective: To quantitatively convert 3-Cyclopropylazetidine free base into 3-Cyclopropylazetidine hydrochloride.
Materials:
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3-Cyclopropylazetidine (1.0 g, 10.29 mmol)
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Anhydrous Diethyl Ether (50 mL)
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2.0 M Hydrogen Chloride solution in Diethyl Ether
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Glassware: Round-bottom flask, magnetic stirrer, dropping funnel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolution: Dissolve 3-Cyclopropylazetidine (1.0 g) in anhydrous diethyl ether (40 mL) in a dry round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
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Causality: Using an anhydrous solvent and inert atmosphere prevents reaction with water or carbon dioxide. Cooling manages the exothermic nature of the acid-base reaction.
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Acid Addition: While stirring vigorously, add the 2.0 M HCl solution in diethyl ether (5.2 mL, 10.4 mmol, ~1.01 eq) dropwise via a dropping funnel over 15 minutes.
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Causality: Slow, dropwise addition ensures controlled precipitation and prevents the formation of large, impure agglomerates. Using a slight excess of the amine or a 1:1 stoichiometry is crucial for obtaining the mono-hydrochloride salt.
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Precipitation & Maturation: A white precipitate will form immediately. After the addition is complete, allow the slurry to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
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Causality: This "maturation" period ensures the reaction goes to completion and allows for the formation of a well-defined crystalline solid.
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Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material or excess HCl.
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Drying: Dry the resulting white solid under a high vacuum for 4-6 hours to remove all residual solvent.
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Self-Validation: The final product should be a free-flowing white solid. The yield should be nearly quantitative. Purity can be confirmed by melting point analysis and NMR spectroscopy, which will show a characteristic downfield shift of the protons adjacent to the newly protonated nitrogen.
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Applications in Drug Discovery
3-Cyclopropylazetidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its incorporation into larger, more complex molecules during the lead optimization phase of drug discovery.
Caption: Rationale for using 3-Cyclopropylazetidine in drug design.
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Enhancing Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation (e.g., by Cytochrome P450 enzymes).[1][2] This can increase the half-life and oral bioavailability of a drug candidate.
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Improving Potency and Selectivity: The rigid azetidine ring orients the cyclopropyl group and other substituents in a well-defined region of three-dimensional space. This pre-organization can lead to a more favorable interaction with the binding pocket of a target protein, enhancing potency and selectivity.
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Scaffold for Library Synthesis: The secondary amine of the azetidine ring is an ideal attachment point for combinatorial library synthesis, allowing researchers to rapidly generate hundreds or thousands of related compounds for high-throughput screening. This is critical for exploring SAR and identifying lead candidates in areas such as oncology, antivirals, and central nervous system (CNS) disorders.[8][9]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 3-Cyclopropylazetidine hydrochloride is essential for laboratory safety.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
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Incompatibilities: Avoid contact with strong oxidizing agents.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The hydrochloride salt form is generally stable under these conditions.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-Cyclopropylazetidine hydrochloride, with a calculated molecular weight of 133.62 g/mol , is a strategically designed building block for advanced medicinal chemistry. It provides a robust platform for developing novel drug candidates by combining the conformational rigidity of the azetidine ring with the metabolic stability and potency-enhancing features of the cyclopropyl group. Its utility in synthesis, coupled with favorable physicochemical properties conferred by the hydrochloride salt form, ensures its continued relevance for researchers and scientists dedicated to the discovery of next-generation therapeutics.
References
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3-cyclopropylazetidine hydrochloride (C6H11N) , PubChemLite, [Link]
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3-(Cyclopropylmethyl)azetidine hydrochloride , PubChem, [Link]
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3-cyclopropylazetidine-3-carboxylic acid hydrochloride (C7H11NO2) , PubChemLite, [Link]
- Preparation method of cyclopropylhydrazine hydrochloride, Google P
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules , ResearchGate, [Link]
- Synthetic method of 3-hydroxyazetidine hydrochloride, Google P
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , PubMed, [Link]
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , ResearchGate, [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates , ResearchGate, [Link]
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , Beilstein Journals, [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates , PubMed, [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules , PubMed, [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications , Longdom Publishing, [Link]
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